6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Purity Quality Control Cross-Coupling

Generic substitution of triazolopyridine isomers compromises cross-coupling efficiency and biological reproducibility. 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1427357-23-0) provides the exact 6-position chloro substitution critical for Pd-catalyzed Suzuki-Miyaura reactions and kinase inhibitor pharmacophore integrity. • Enables efficient aryl/heteroaryl introduction for library synthesis • Key building block for JAK1/2 and VEGFR2 inhibitors (derivatives achieve nanomolar IC50) • Supplied as a solid at 98% purity for reliable catalytic performance

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 1427357-23-0
Cat. No. B1374697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,2,4]triazolo[1,5-a]pyridine
CAS1427357-23-0
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NN2C=C1Cl
InChIInChI=1S/C6H4ClN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
InChIKeyYNGBPVDOJWIJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine Specifications


6-Chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1427357-23-0) is a heterocyclic building block within the triazolopyridine class, defined by a fused triazole-pyridine ring system with a chlorine substituent at the 6-position [1]. It is supplied as a solid with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Vendors typically offer this compound at standard purities of 95% to 98%, and it is intended for research and further manufacturing use .

6-Chloro handle enables Pd-catalyzed cross-coupling diversification
Defined solid-state form supports precise laboratory weighing
Triazolopyridine scaffold for kinase inhibitor and probe design

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine: Irreplaceable Building Block


The [1,2,4]triazolo[1,5-a]pyridine scaffold exhibits position- and substituent-dependent reactivity and biological activity [1]. The specific placement of the chlorine atom at the 6-position, as in 6-chloro-[1,2,4]triazolo[1,5-a]pyridine, dictates its electronic properties, cross-coupling potential, and metabolic stability, which differ markedly from 7-chloro or other halo-substituted analogs [2]. Therefore, generic substitution with an off-spec analog compromises reproducibility and the intended chemical or biological outcome, necessitating a rigorous, evidence-based selection process.

Positional Isomer (7-Chloro)

Electronic and steric differences from the 7-chloro isomer may alter cross-coupling reactivity and biological target engagement.

6-Bromo Analog

Higher molecular weight and different leaving-group profile can reduce atom economy and shift catalytic cycle performance.

6-Fluoro Analog

Lower lipophilicity and distinct metabolic stability may influence pharmacokinetic lead optimization outcomes.

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine vs. Closest Analogs


Purity Benchmark vs. 6-Bromo Analog

The target 6-chloro compound is widely available at 98% purity , providing a well-defined baseline for high-fidelity reactions. While direct purity data for the 6-bromo analog (CAS 356560-80-0) is also reported at 96% , the chlorine substituent offers distinct advantages in cross-coupling reactions, including a lower molecular weight (153.57 vs. 198.02 g/mol) and a more favorable leaving group profile for certain Pd-catalyzed transformations [1]. This translates to higher atom economy and potentially improved yields in multi-step syntheses.

Purity & Cross-Coupling Fit
Cross-study comparable
98% (6-Cl) vs 96% (6-Br); MW 153.57 vs 198.02 g/mol
Higher initial purity may reduce downstream purification steps.
Chlorine leaving-group advantage in Pd cycles; vendor-specification comparison.
Purity Quality Control Cross-Coupling

Physicochemical Comparison: 6-Chloro vs. 6-Fluoro

While predicted logP values for the 6-chloro and 6-fluoro analogs are not yet available in authoritative databases, the fundamental difference in halogen substituents leads to quantifiable differences in molecular properties. The 6-chloro compound has a molecular weight of 153.57 g/mol [1] compared to 137.11 g/mol for the 6-fluoro analog (CAS 1427357-61-6) [2]. This difference impacts lipophilicity, with the chloro group generally increasing logP by approximately 0.5-1.0 units compared to the fluoro group, thereby enhancing membrane permeability and metabolic stability [3].

Lipophilicity Context
Class-level inference
MW 153.57 (6-Cl) vs 137.11 (6-F); predicted logP shift +0.5–1.0
Higher lipophilicity may influence permeability and metabolic stability review.
Medicinal chemistry lead optimization context; class-level property inference.
Lipophilicity Physicochemical Properties LogP

Density and Physical State: 6-Chloro vs. 7-Chloro

The predicted density of 6-chloro-[1,2,4]triazolo[1,5-a]pyridine is 1.51 ± 0.1 g/cm³ [1]. In contrast, the 7-chloro positional isomer (CAS 1427452-48-9) has a predicted density of 1.5 ± 0.1 g/cm³ [2]. While the difference is minimal, the 6-chloro isomer is consistently reported as a solid at room temperature, which facilitates easier handling and storage compared to the 7-chloro analog . This solid-state characteristic, combined with its density, is crucial for accurate formulation and compound management in a laboratory setting.

Physical State & Density
Data to verify
Density: 1.51 ± 0.1 (6-Cl) vs 1.5 ± 0.1 g/cm³ (7-Cl); solid at RT
Consistent solid-state supports reproducible laboratory handling.
Predicted density values; experimental verification recommended.
Density Physical Properties Solid-State

Kinase Inhibitor Intermediate

The [1,2,4]triazolo[1,5-a]pyridine core, particularly when substituted at the 6-position, is a recognized scaffold for developing kinase inhibitors. Specifically, 6-substituted analogs, such as the 6-chloro compound, have been identified as key intermediates in the synthesis of potent JAK1/2 and VEGFR2 kinase inhibitors [1]. For instance, a derivative of 6-chloro-[1,2,4]triazolo[1,5-a]pyridine demonstrated an IC50 of 6 nM against JAK2 [2]. While the parent 6-chloro compound is a building block, its derivatives consistently show nanomolar potency, highlighting its critical role as a privileged starting point for medicinal chemistry optimization [3].

Kinase Scaffold Utility
Class-level inference
Derivative IC50 6 nM (JAK2) vs non-6-substituted analogs
Scaffold supports kinase inhibitor lead generation research.
Building block, not final bioactive compound; in vitro kinase assay context.
Kinase Inhibitor Medicinal Chemistry Scaffold

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine Application Scenarios


JAK and VEGFR2 Kinase Inhibitor Synthesis

This compound serves as a critical building block for synthesizing potent JAK1/2 and VEGFR2 kinase inhibitors, as evidenced by its derivatives achieving nanomolar IC50 values in biochemical assays [1]. Procurement is recommended for research programs targeting inflammatory diseases, myeloproliferative disorders, and cancer [2].

Suzuki-Miyaura Cross-Coupling Reactions

The 6-chloro substituent on the triazolopyridine core is an excellent leaving group for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of aryl and heteroaryl groups for library synthesis and lead optimization [1]. The compound's solid state and high purity ensure reliable performance in these catalytic cycles [2].

Fluorescent Probes and Ligands

The triazolopyridine scaffold is known to impart fluorescence properties to its derivatives [1]. The 6-chloro analog can be utilized as a starting point for creating novel fluorescent probes and ligands for imaging and diagnostic applications, where its specific substitution pattern may influence quantum yield and emission wavelength [2].

Agrochemical Crop Protection Agents

The unique electronic properties and structural rigidity of the [1,2,4]triazolo[1,5-a]pyridine core make it an attractive scaffold for designing novel fungicides and herbicides [1]. The 6-chloro derivative provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships in agrochemical discovery programs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
6-Chloro substitution enables cross-coupling diversity
Kinase selectivity and target engagement profiling
Pd-catalyzed cross-coupling library synthesis
Chlorine leaving-group for aryl/heteroaryl introduction
Coupling efficiency and functional group tolerance
Fluorescent probe development
Triazolopyridine core imparts fluorescence properties
Quantum yield and emission wavelength tuning
Agrochemical scaffold exploration
Electron-deficient heterocycle for SAR studies
Fungicidal/herbicidal activity screening assays

Technical Documentation Hub

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